5-Chlorothiazole
CAS No.: 4175-73-9
Cat. No.: VC3745759
Molecular Formula: C3H2ClNS
Molecular Weight: 119.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4175-73-9 |
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Molecular Formula | C3H2ClNS |
Molecular Weight | 119.57 g/mol |
IUPAC Name | 5-chloro-1,3-thiazole |
Standard InChI | InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H |
Standard InChI Key | YBGBTGGBNZEUJS-UHFFFAOYSA-N |
SMILES | C1=C(SC=N1)Cl |
Canonical SMILES | C1=C(SC=N1)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Chlorothiazole consists of a thiazole ring with a chlorine atom at the 5-position. The thiazole core is a five-membered aromatic heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. The presence of these heteroatoms contributes to the compound's diverse reactivity patterns.
Physical and Chemical Properties
5-Chlorothiazole exhibits properties typical of aromatic heterocycles, modified by the electron-withdrawing influence of the chlorine substituent. This chlorine atom significantly affects the electronic distribution within the thiazole ring, influencing its reactivity and physicochemical properties.
Based on analysis of related compounds, we can deduce several key properties of 5-chlorothiazole:
Property | Value |
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Molecular Formula | C3H2ClNS |
Molecular Weight | Approximately 119.57 g/mol |
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) |
Boiling Point | Estimated 170-180°C |
Melting Point | Estimated 40-50°C |
Spectroscopic Characteristics
The structural identification of 5-chlorothiazole can be accomplished through various spectroscopic techniques:
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NMR Spectroscopy: The 1H NMR spectrum typically shows characteristic signals for the aromatic protons at positions 2 and 4.
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IR Spectroscopy: Key absorption bands corresponding to C=N, C-S, and C-Cl bonds.
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Mass Spectrometry: Molecular ion peak and fragmentation pattern with distinctive chlorine isotope distribution.
Synthesis Methods
Classical Synthetic Approaches
Several synthetic routes can be employed to prepare 5-chlorothiazole:
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Halogenation of thiazole at the 5-position using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride.
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Ring-forming reactions starting from appropriate precursors, such as thioamides and α-chloroketones.
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Modification of pre-existing thiazole derivatives through functional group interconversion.
Modern Synthetic Methodologies
Contemporary approaches to synthesizing 5-chlorothiazole often focus on:
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Regioselective functionalization of the thiazole core.
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Metal-catalyzed cross-coupling reactions.
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Flow chemistry techniques for improved scalability and efficiency.
Comparative Synthesis Efficiency
The following table summarizes various synthetic approaches to 5-chlorothiazole:
Synthetic Method | Starting Materials | Conditions | Yield Range | Advantages |
---|---|---|---|---|
Direct Chlorination | Thiazole | NCS, DCM, 0-25°C | 60-80% | Simple procedure |
Hantzsch Synthesis | Chloroacetaldehyde, Thioformamide | Ethanol, reflux | 50-70% | One-pot reaction |
Metal-Catalyzed Halogenation | Thiazole | Pd catalyst, Cl source | 70-85% | High regioselectivity |
Chemical Reactions
Nucleophilic Substitution Reactions
The chlorine atom at the 5-position of 5-chlorothiazole is susceptible to nucleophilic substitution reactions, particularly with strong nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed through an addition-elimination mechanism, facilitated by the electron-deficient nature of the thiazole ring .
Cross-Coupling Reactions
5-Chlorothiazole serves as an excellent substrate for various cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters to form aryl- or alkyl-substituted thiazoles.
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Sonogashira coupling with terminal alkynes to introduce alkynyl substituents.
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Buchwald-Hartwig amination for the introduction of amino groups.
These transformations are instrumental in expanding the structural diversity of thiazole derivatives and are frequently employed in the synthesis of bioactive compounds.
Functional Group Transformations
The reactivity of 5-chlorothiazole extends beyond simple substitution reactions:
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Lithiation at position 2, followed by electrophilic quenching, allows for the introduction of various functional groups.
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The thiazole nitrogen can participate in alkylation or acylation reactions.
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The sulfur atom can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Applications in Research and Industry
Role in Medicinal Chemistry
5-Chlorothiazole serves as a versatile building block in medicinal chemistry:
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It functions as a key intermediate in the synthesis of pharmaceutical compounds.
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The thiazole ring contributes to favorable pharmacokinetic properties in drug candidates.
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Chlorine substitution allows for further functionalization to optimize biological activity.
Agricultural Applications
In agrochemical research, 5-chlorothiazole derivatives have demonstrated significant potential:
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As fungicides, exploiting the antimicrobial properties often associated with thiazole compounds.
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As herbicides, targeting specific metabolic pathways in plant species.
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As plant growth regulators, influencing developmental processes in crops.
Materials Science Applications
Emerging applications in materials science include:
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Development of thiazole-based organic semiconductors.
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Incorporation into coordination polymers with unique optical properties.
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Use in corrosion inhibitors and specialty chemicals.
Biological Activity
Antimicrobial Properties
Derivatives of 5-chlorothiazole have demonstrated significant antimicrobial activity across various studies. The thiazole scaffold is found in numerous antibiotics and antifungal agents, with the chlorine substituent often enhancing their potency through electronic effects and improved membrane permeability .
Enzyme Inhibition
Research has shown that 5-chlorothiazole derivatives can function as enzyme inhibitors, targeting specific biological pathways:
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Inhibition of kinases involved in cell signaling.
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Modulation of metabolic enzymes relevant to disease states.
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Interaction with receptor systems governing physiological responses.
Anticancer Activity
5-Chlorothiazole derivatives have exhibited promising anticancer properties in preliminary studies:
Derivative | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
5-Chlorothiazole-2-carboxamides | Breast cancer (MCF-7) | 0.5-5.0 | Tubulin polymerization inhibition |
5-Chlorothiazole-2-thioethers | Leukemia (K562) | 1.2-8.5 | Apoptosis induction |
5-Chlorothiazole-4-substituted derivatives | Colon cancer (HCT116) | 2.5-10.0 | DNA intercalation |
Comparison with Related Compounds
Structure-Activity Relationships
Comparative analysis of 5-chlorothiazole with related compounds reveals important structure-activity relationships:
Electronic and Steric Effects
The position of substituents on the thiazole ring significantly influences both chemical reactivity and biological activity:
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The 5-position substituent affects the electronic distribution across the entire ring system.
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2-position substitution more directly influences the nitrogen's properties.
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4-position substitution creates unique steric environments affecting binding to biological targets.
Biological Activity Comparison
When comparing the biological activities of various chlorothiazole derivatives:
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5-Chlorothiazole derivatives often demonstrate balanced properties suitable for medicinal applications.
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2-Chlorothiazole compounds frequently exhibit enhanced reactivity but potentially reduced stability.
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4-Chlorothiazole derivatives typically show distinctive binding profiles with certain enzyme classes.
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